molecular formula C6H11O3- B1259815 2-Hydroxy-4-methylpentanoate

2-Hydroxy-4-methylpentanoate

カタログ番号 B1259815
分子量: 131.15 g/mol
InChIキー: LVRFTAZAXQPQHI-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-hydroxy-4-methylvalerate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxy-4-methylvaleric acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a metabolite. It is a 2-hydroxy fatty acid anion and a methyl-branched fatty acid anion. It derives from a valeric acid. It is a conjugate base of a 2-hydroxy-4-methylvaleric acid.

科学的研究の応用

1. Impact in Wine Aroma

  • Enantiomers in Wine : Ethyl 2-hydroxy-4-methylpentanoate, an ester of 2-hydroxy-4-methylpentanoic acid, exhibits distinctive distributions in different types of wines. Its enantiomers, R and S forms, have been found in red and white wines, contributing to their aroma profiles. White wines predominantly contain the R form, while red wines have both enantiomers, with their ratios varying based on aging. The oldest red wine samples contained higher levels of the S form. The sensory impact of these compounds is significant, as they contribute to the perception of fruity aromas in wine, particularly blackberry and fresh fruit notes. Sensory analysis confirmed a synergistic effect of these compounds in enhancing fruity character in wine, with lower concentrations required for perception compared to hydroalcoholic solutions alone (Lytra et al., 2012), (Lytra et al., 2015).

2. Role in Flavor Chemistry

  • Synthesis and Organoleptic Properties : A series of compounds related to this compound, including alkyl 3-methyl-2-oxopentanoates and ethyl 2-hydroxy-3-methylpentanoates, have been synthesized and evaluated for their organoleptic properties. These compounds exhibit a range of olfactory characteristics, including walnut, fruity, camphoraceous, and earthy notes. This research underscores the potential of these compounds in perfumery and flavor industries (Snowden et al., 2005).

3. Contribution to Wine Sensory Profile

  • Perceptive Interactions in Wine : Research on the impact of ethyl this compound in wine has revealed its role in enhancing certain fruity aromas, particularly black-berry and fresh-fruit notes. Sensory profile analyses have demonstrated the additive effect of this compound on the perception of these aromas in wine (Lytra et al., 2012).

4. Influence in Red Wine Fermentation

  • Impact on Ester Concentrations : The influence of lactic acid bacteria strains on the levels of esters, including branched hydroxylated compounds like ethyl this compound, in Bordeaux red wines was investigated. This research highlighted the significant impact of bacterial strains on the concentration of these esters, indicating their potential as markers of lactic acid bacteria esterase activity (Gammacurta et al., 2018).

特性

分子式

C6H11O3-

分子量

131.15 g/mol

IUPAC名

2-hydroxy-4-methylpentanoate

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1

InChIキー

LVRFTAZAXQPQHI-UHFFFAOYSA-M

正規SMILES

CC(C)CC(C(=O)[O-])O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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